3,3-Dimethyl-2-methylene-1-phenylindoline
Overview
Description
3,3-Dimethyl-2-methylene-1-phenylindoline is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a phenyl group and a methylene bridge, making it a subject of interest in synthetic organic chemistry.
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of photochromic spiropyrans , suggesting that its targets could be related to light-sensitive applications.
Mode of Action
The mode of action of 3,3-Dimethyl-2-methylene-1-phenylindoline involves its role as a reactant in the preparation of photochromic spiropyrans . Photochromic spiropyrans are compounds that can reversibly change their color in response to light, which implies that this compound may contribute to this light-sensitive property.
Biochemical Pathways
Given its use in the synthesis of photochromic spiropyrans , it can be inferred that it plays a role in the photochromic pathway, which involves the reversible transformation of spiropyran to merocyanine under the influence of light.
Result of Action
Its role in the synthesis of photochromic spiropyrans suggests that it contributes to the light-sensitive properties of these compounds.
Action Environment
Given its role in the synthesis of photochromic spiropyrans , it can be inferred that light is a significant environmental factor influencing its action.
Preparation Methods
The synthesis of 3,3-Dimethyl-2-methylene-1-phenylindoline can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction of 2,3-dihydro-1H-indole with a suitable phenyl-substituted reagent in the presence of a catalyst can yield the desired compound. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
3,3-Dimethyl-2-methylene-1-phenylindoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation using reagents like bromine or alkyl halides. Major products formed from these reactions include halogenated indoles, reduced indoles, and alkylated derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, derivatives of this compound are investigated for their anticancer, antiviral, and anti-inflammatory activities. Industrially, it is used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
3,3-Dimethyl-2-methylene-1-phenylindoline can be compared with other indole derivatives such as 2,3-dimethyl-1H-indole-5-carboxamide and 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one. These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-2-methylidene-1-phenylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-13-17(2,3)15-11-7-8-12-16(15)18(13)14-9-5-4-6-10-14/h4-12H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYORQGMLXJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063738 | |
Record name | 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5227-71-4 | |
Record name | 2,3-Dihydro-3,3-dimethyl-2-methylene-1-phenyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5227-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005227714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Dimethyl-2-methylene-1-phenylindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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